molecular formula C8H16ClN B6299328 (2S)-2-PROP-2-ENYLPIPERIDINE HYDROCHLORIDE CAS No. 1352232-87-1

(2S)-2-PROP-2-ENYLPIPERIDINE HYDROCHLORIDE

Cat. No.: B6299328
CAS No.: 1352232-87-1
M. Wt: 161.67 g/mol
InChI Key: XLYYDRWNVMFCFS-DDWIOCJRSA-N
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Description

(2S)-2-PROP-2-ENYLPIPERIDINE HYDROCHLORIDE is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-Allylpiperidine hydrochloride is 161.0971272 g/mol and the complexity rating of the compound is 88.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2S)-2-PROP-2-ENYLPIPERIDINE HYDROCHLORIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-PROP-2-ENYLPIPERIDINE HYDROCHLORIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-prop-2-enylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-5-8-6-3-4-7-9-8;/h2,8-9H,1,3-7H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYYDRWNVMFCFS-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance in Organic Chemistry and Heterocyclic Synthesis

The importance of (2S)-2-prop-2-enylpiperidine hydrochloride in organic chemistry is intrinsically linked to the broader significance of the piperidine (B6355638) framework. Piperidines are recognized as one of the most important and ubiquitous synthetic fragments in the design and construction of drugs. nih.gov Their derivatives are found in more than twenty classes of pharmaceuticals and a multitude of alkaloids. nih.gov The synthesis of functionalized piperidines is, therefore, a critical task in modern organic chemistry. nih.gov

The (2S)-2-prop-2-enylpiperidine scaffold is particularly valuable because it combines three key features: a heterocyclic core, a specific stereocenter, and a reactive functional group. The allyl group is a versatile functional moiety that can undergo a plethora of chemical reactions, including but not limited to, oxidation, reduction, addition reactions, and transition metal-catalyzed cross-coupling reactions. This allows chemists to elaborate the simple piperidine structure into more complex and diverse molecular architectures. The hydrochloride form of the compound not only improves its stability and shelf-life but also ensures higher solubility in certain solvents, which can be advantageous in various reaction setups.

The Role of Chiral Piperidine Scaffolds in Advanced Synthesis

Chiral piperidine (B6355638) scaffolds are prevalent cores in a large number of active pharmaceuticals, underscoring their significance in medicinal chemistry and drug design. researchgate.net The three-dimensional structure of a drug molecule is critical for its biological activity, as it dictates how the molecule interacts with its biological target, such as an enzyme or a receptor. The presence of a defined stereocenter, as in the "(2S)" configuration of 2-prop-2-enylpiperidine, is often essential for achieving the desired therapeutic effect and minimizing off-target interactions.

The development of methods for the asymmetric synthesis of piperidines is a major focus of research. nih.gov Techniques such as asymmetric hydrogenation, kinetic resolution, and chiral pool synthesis are employed to obtain enantioenriched 2-substituted piperidines. researchgate.net The demand for enantiomerically pure piperidine derivatives is driven by the pharmaceutical industry's need for highly specific and effective drug candidates. For instance, several FDA-approved drugs contain chiral piperidine moieties, including methylphenidate, paroxetine, and risperidone, highlighting the therapeutic value of these scaffolds across a range of medical conditions. researchgate.net The synthesis of such complex molecules often relies on the availability of versatile chiral building blocks like (2S)-2-prop-2-enylpiperidine hydrochloride.

Applications in Advanced Organic Synthesis and Natural Product Chemistry

Role as a Chiral Building Block

As a chiral building block, the compound provides a pre-defined stereocenter at the C2 position, which is a common feature in a vast array of bioactive molecules. This allows chemists to bypass the often challenging steps of creating this stereocenter, streamlining synthetic routes and ensuring enantiopurity in the final products.

The structure of (2S)-2-prop-2-enylpiperidine is primed for elaboration into more complex chiral amines and a variety of nitrogen-containing heterocycles. rsc.orgrsc.orgresearchgate.net The secondary amine can be readily functionalized through N-alkylation, N-acylation, or participation in condensation reactions. Simultaneously, the terminal double bond of the allyl group is a versatile handle for a wide range of chemical transformations.

Key synthetic operations include:

Hydroboration-oxidation of the allyl group to yield a primary alcohol, which can be further oxidized or converted into other functional groups.

Ozonolysis to cleave the double bond, yielding an aldehyde that can serve as an electrophile for chain extension.

Cross-metathesis reactions to introduce more complex side chains.

Intramolecular reactions , such as hydroamination or cyclization, where both the amine and the allyl group participate to form fused or bridged bicyclic systems. nih.gov

These transformations enable the synthesis of a diverse array of substituted piperidines and other nitrogen heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. nih.gov The synthesis of enantiopure piperidines from chiral amines has been demonstrated to proceed with high yield and excellent retention of chirality. rsc.orgresearchgate.net

Chiral amines and their derivatives are fundamental components of many successful chiral ligands and organocatalysts used in asymmetric synthesis. nih.gov The C2-symmetric scaffold is a privileged structure in many chiral ligands, and while this specific compound is not C2-symmetric itself, its enantiopure piperidine (B6355638) core is a valuable element for creating new catalytic systems. capes.gov.br

The (2S)-2-prop-2-enylpiperidine backbone can be incorporated into various catalyst frameworks:

Diamine Ligands: The secondary amine can be derivatized to form part of a bidentate or tridentate ligand for transition metal-catalyzed reactions, such as asymmetric hydrogenations or cross-coupling reactions. orgsyn.org

Thiourea (B124793) and Squaramide Organocatalysts: The amine can be readily converted into a thiourea or squaramide. These functional groups are potent hydrogen-bond donors and have been used extensively in organocatalysis to activate electrophiles and control stereochemistry. Research has shown that substituted piperidines can be derivatized to give thiourea catalysts, highlighting the potential of this synthetic pathway. rsc.orgresearchgate.net

Chiral Auxiliaries: The compound itself can act as a chiral auxiliary, where it is temporarily attached to a substrate to direct the stereochemical outcome of a reaction before being cleaved and recovered.

The combination of a stereogenic center and a modifiable nitrogen atom makes it a promising precursor for the development of novel catalysts for stereoselective transformations.

Diversity-oriented synthesis (DOS) is a powerful strategy to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. psu.eduresearchgate.net A successful DOS strategy must efficiently generate diversity in three key areas: appendage diversity (varying functional groups), stereochemical diversity, and skeletal diversity (varying the core ring structure). psu.edu

(2S)-2-prop-2-enylpiperidine hydrochloride is an excellent scaffold for DOS for several reasons:

Multiple Functionalization Points: The N-H bond, the C=C bond of the allyl group, and the piperidine ring itself offer distinct sites for chemical modification.

Stereochemical Information: The existing (S)-stereocenter can be used to influence the formation of new stereocenters.

Skeletal Modification: The allyl group can be used in ring-closing metathesis (RCM) or other cyclization reactions to build fused, spirocyclic, or bridged ring systems, thus generating skeletal diversity. nih.gov

By applying a range of reactions to this single chiral scaffold, a library of related but structurally distinct piperidine-based compounds can be rapidly assembled, exploring a wider region of chemical space than traditional target-oriented synthesis. nih.gov

Key Intermediate in Natural Product Total Synthesis

The 2-alkylpiperidine motif is the defining structural feature of a large family of alkaloids with a wide spectrum of biological activities. The title compound is the hydrochloride salt of (S)-coniine, an isomer of the toxic alkaloid from poison hemlock.

Nature's synthesis of piperidine alkaloids provides inspiration for laboratory strategies. The biosynthesis of coniine in poison hemlock (Conium maculatum) is a well-studied example that does not start from the amino acid lysine, which is a common precursor for other piperidine alkaloids. nih.gov Instead, it follows a polyketide pathway. researchgate.netnih.gov

The key biosynthetic steps are summarized below:

Step Description Precursors/Enzymes
1. Carbon Backbone Formation A polyketide synthase (PKS) catalyzes the condensation of one butyryl-CoA with two molecules of malonyl-CoA to form a linear eight-carbon chain. researchgate.netnih.gov Butyryl-CoA, Malonyl-CoA, CPKS5 (enzyme)
2. Transamination The keto group at C5 is converted to an amine via a transamination reaction, incorporating a nitrogen atom. The amino donor is L-alanine. nih.gov L-alanine, Transaminase (enzyme)
3. Cyclization The resulting 5-amino-octanal undergoes a spontaneous (non-enzymatic) intramolecular cyclization and dehydration to form the imine intermediate, γ-coniceine. wikipedia.org Spontaneous intramolecular Schiff base formation

| 4. Reduction | The C=N double bond of γ-coniceine is reduced in an NADPH-dependent reaction to yield the final piperidine alkaloid, (R)-(-)-coniine. nih.gov | γ-coniceine reductase (enzyme), NADPH |

This elegant biological pathway, which assembles the chiral piperidine from simple acyclic precursors, provides a conceptual blueprint for synthetic chemists aiming to construct similar alkaloids. rsc.org

While simple alkaloids like coniine are more often targets of total synthesis rather than starting materials, the synthetic strategies developed to produce them are broadly applicable to more complex members of the piperidine alkaloid family. researchgate.netchempedia.info The enantioselective synthesis of coniine is often used as a benchmark for new synthetic methods. researchgate.netbris.ac.uk

(2S)-2-prop-2-enylpiperidine, as a pre-formed chiral piperidine core, represents a key substructure in many more complex alkaloids, including those from the Sedum (stonecrop) and Dendrobates (poison frog) genera. nih.govrsc.org Strategies for synthesizing these more elaborate natural products often focus on the stereocontrolled construction of the piperidine ring as a central challenge.

Notable examples of related alkaloid syntheses include:

Sedum Alkaloids: Compounds like (+)-sedridine and (+)-allosedridine feature a 2-substituted piperidine ring with a hydroxylated side chain. nih.gov Syntheses of these molecules have employed sophisticated methods like catalyst-controlled aza-Cope rearrangements and hydroformylation to build the piperidine core with the correct stereochemistry. nih.govnih.gov

Histrionicotoxins: This family of alkaloids, isolated from poison frogs, possesses a unique and complex 1-azaspiro[5.5]undecane skeleton. rsc.orgresearchgate.net Total syntheses of histrionicotoxins and perhydrohistrionicotoxin (B1200193) are major undertakings that hinge on the stereocontrolled formation of the spiro-piperidine core. researchgate.net

Cassine Alkaloids: (-)-Cassine is a 2,6-disubstituted piperidine alkaloid. Its synthesis requires precise control over the relative and absolute stereochemistry of the substituents on the piperidine ring, often using chiral building blocks and diastereoselective cyclization reactions. acs.orgnih.gov

The development of methods to synthesize or utilize chiral building blocks like (2S)-2-prop-2-enylpiperidine hydrochloride is therefore crucial for accessing this important class of natural products.

Elucidation of Retrosynthetic Pathways Incorporating the Compound

Retrosynthetic analysis, a cornerstone of modern synthetic planning, often identifies key fragments or synthons that can be readily accessed and elaborated. (2S)-2-prop-2-enylpiperidine hydrochloride frequently appears as a logical precursor in the retrosynthesis of several classes of alkaloids, particularly those containing a substituted piperidine or related bicyclic systems like indolizidines and quinolizidines.

A prime example is the retrosynthesis of the poison hemlock alkaloid, (+)-coniine . The simple 2-propylpiperidine (B147437) structure of coniine can be retrosynthetically disconnected to reveal a 2-allylpiperidine (B15248492) precursor. wikipedia.orgresearchgate.netni.ac.rs The allyl group provides a latent propyl group, which can be installed in the final steps of the synthesis via hydrogenation. By employing the enantiomerically pure (2S)-2-prop-2-enylpiperidine , a direct and stereocontrolled route to the corresponding (S)-enantiomer of coniine can be envisioned.

Similarly, the retrosynthetic analysis of more complex bicyclic alkaloids often leads back to a functionalized piperidine ring. For instance, indolizidine alkaloids, which feature a fused piperidine and pyrrolidine (B122466) ring system, can be conceptually disassembled through a break in the pyrrolidine ring, revealing a 2-substituted piperidine with a side chain suitable for cyclization. The allyl group of (2S)-2-prop-2-enylpiperidine is an ideal functionality for this purpose, as it can be readily transformed into a variety of appendages through reactions such as hydroboration-oxidation, ozonolysis, or cross-metathesis, thereby setting the stage for the crucial ring-closing step.

The general retrosynthetic approach for a generic indolizidine alkaloid is depicted below:

Target MoleculeKey DisconnectionChiral Building Block
Indolizidine AlkaloidC-N bond formation of the pyrrolidine ring(2S)-2-prop-2-enylpiperidine
Quinolizidine (B1214090) AlkaloidC-N bond formation of the second piperidine ring(2S)-2-prop-2-enylpiperidine
Substituted Piperidine AlkaloidsSide chain elaboration(2S)-2-prop-2-enylpiperidine

Development of Novel Synthetic Methodologies

The unique structural features of (2S)-2-prop-2-enylpiperidine hydrochloride also make it a valuable substrate for the development and validation of new synthetic methods, particularly those involving cascade reactions and multicomponent reactions.

Cascade and Tandem Reactions Facilitated by the Compound

While specific examples directly utilizing (2S)-2-prop-2-enylpiperidine hydrochloride in published cascade reactions are not extensively documented, its structure lends itself well to such transformations. Cascade reactions, which involve two or more bond-forming events in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. nih.gov

A hypothetical cascade sequence starting from N-protected (2S)-2-prop-2-enylpiperidine could involve an initial hydroformylation of the alkene, followed by an intramolecular condensation of the resulting aldehyde with the piperidine nitrogen (after in-situ deprotection if necessary) to form an indolizidine or quinolizidine skeleton. Such a sequence would rapidly build molecular complexity from a relatively simple starting material. The stereochemistry at the C2 position would be expected to direct the stereochemical outcome of the newly formed stereocenters in the cyclized product.

Application in Multicomponent Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, represent a highly convergent approach to complex molecule synthesis. rsc.orgresearchgate.netnih.gov The piperidine scaffold is a common target for the development of novel MCRs. ucd.ienih.gov

Although specific MCRs explicitly employing (2S)-2-prop-2-enylpiperidine hydrochloride as a starting component are not widely reported, its structural elements suggest potential applications. For instance, the secondary amine of the piperidine ring could participate as the amine component in well-established MCRs such as the Mannich or Ugi reactions. The allyl group could either be a spectator to the reaction or participate in a subsequent transformation.

A plausible MCR design could involve the reaction of (2S)-2-prop-2-enylpiperidine , an aldehyde, and an isocyanide (an Ugi-type reaction). This would lead to the formation of a complex, highly functionalized piperidine derivative in a single step, with the stereochemical integrity of the C2 position preserved. The resulting product, still bearing the versatile allyl group, would be primed for further synthetic diversification.

Mechanistic and Theoretical Studies of 2s 2 Prop 2 Enylpiperidine Hydrochloride

Conformational Analysis and Dynamics

Preferred Conformations of the Piperidine (B6355638) Ring

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. For a 2-substituted piperidine such as (2S)-2-prop-2-enylpiperidine, two principal chair conformers are possible, differing in the orientation of the allyl substituent, which can be either axial or equatorial.

In the case of simple 2-alkylpiperidines, the equatorial conformation is generally favored to alleviate 1,3-diaxial interactions. These are steric repulsions between the axial substituent at C-2 and the axial hydrogens at C-4 and C-6. The energy difference between the equatorial and axial conformers is influenced by the size of the substituent.

However, the presence of the nitrogen atom introduces additional complexity. The lone pair on the nitrogen and the N-H bond also occupy space and have their own conformational preferences. In piperidine itself, the equatorial N-H conformation is found to be more stable than the axial one in the gas phase. nih.gov

For N-acylated piperidines, a phenomenon known as pseudoallylic or A(1,3) strain can dictate the conformational preference. researchgate.net This strain arises from the interaction between a substituent at the 2-position and the N-acyl group, which has partial double bond character due to resonance. To minimize this strain, the 2-substituent often prefers an axial orientation. researchgate.netnih.gov While (2S)-2-prop-2-enylpiperidine is not N-acylated, this principle highlights the subtle electronic effects that can influence piperidine ring conformation.

Table 1: Calculated Energy Differences Between Equatorial and Axial Conformers of 2-Substituted Piperidines.
CompoundFavored ConformerΔG (kcal/mol)Computational MethodReference
1,2-dimethylpiperidineEquatorial 2-methyl1.8M06-2X/6-311G(d,p) researchgate.net
2-methyl-1-phenylpiperidineAxial 2-methyl-1.0M06-2X/6-311G(d,p) researchgate.net
1-(2-methyl-1-piperidyl)ethanoneAxial 2-methyl-3.2M06-2X/6-311G(d,p) researchgate.net

Rotational Isomerism of the Allyl Substituent

The allyl group attached to the piperidine ring can rotate around the C2-C(allyl) bond, leading to different rotational isomers or rotamers. The stability of these rotamers is primarily governed by steric interactions between the vinyl group and the piperidine ring.

Allylic strain, specifically A(1,3) strain, plays a significant role here. This strain refers to the steric repulsion between a substituent on one end of a double bond and an allylic substituent on the other end. wikipedia.org In the context of (2S)-2-prop-2-enylpiperidine, this would involve interactions between the vinyl group and substituents on the piperidine ring, particularly the hydrogen at C-2 and the nitrogen lone pair or N-H bond.

The rotational barrier for an allyl group can vary significantly depending on the electronic nature of the system. For instance, the rotational barrier in an allyl cation is considerably higher than in an allyl radical or anion, reflecting the degree of delocalization. nih.govresearchgate.net While the allyl group in the title compound is neutral, these data underscore the importance of electronic effects in determining rotational freedom.

Table 2: Calculated Rotational Barriers for Allylic Systems.
SystemRotational Barrier (kcal/mol)Reference
Allyl Cation33 nih.gov
Allyl Radical14 nih.gov
Allyl Anion21 nih.gov

Influence of Hydrochloride Formation on Conformation

The formation of the hydrochloride salt involves the protonation of the piperidine nitrogen atom. This protonation has a profound effect on the conformational equilibrium. The lone pair on the nitrogen is converted into a positively charged N-H bond, which alters the steric and electronic environment of the ring.

Protonation generally increases the steric bulk around the nitrogen atom. In the piperidinium (B107235) ion, the N-H bond will have a preference for either an axial or equatorial position. Computational studies on related systems, such as protonated glycine (B1666218) dimers, show that protonation significantly influences the stability of different conformers. mdpi.com For (2S)-2-prop-2-enylpiperidine hydrochloride, the protonation will likely influence the preference for the axial versus equatorial orientation of the allyl group. The positive charge on the nitrogen can also lead to different intramolecular interactions, such as hydrogen bonding, which can further stabilize certain conformations. Computational studies on piperidine analogs have shown that protonation and subsequent hydration can significantly alter the geometry and charge distribution of the molecule. researchgate.netresearchgate.net

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving (2S)-2-prop-2-enylpiperidine hydrochloride is fundamental to controlling the stereochemical outcome of synthetic transformations. This section discusses potential mechanistic pathways and the analysis of transition states in stereoselective reactions.

Detailed Mechanistic Pathways of Key Transformations

The allyl group in (2S)-2-prop-2-enylpiperidine hydrochloride is a versatile functional handle for a variety of chemical transformations. Key reactions could include electrophilic additions to the double bond, cyclization reactions, and transition-metal-catalyzed cross-coupling reactions.

For instance, an acid-catalyzed cyclization, such as a Prins-type reaction, could occur where the double bond acts as a nucleophile, attacking an electrophile to form a new ring system. nih.gov The mechanism of such a reaction would proceed through a carbocationic intermediate, and the stereochemistry of the starting material would influence the stereochemical outcome of the product. The protonated nitrogen of the piperidine ring could also participate in or direct such cyclizations. youtube.com

Another important class of reactions is the stereoselective synthesis of alkaloids, where 2-substituted piperidines are key building blocks. nih.govresearchgate.netrsc.orgnih.gov The mechanisms of these syntheses often involve highly controlled stereoselective steps, such as diastereoselective allylations or reductive aminations.

Transition State Analysis in Stereoselective Reactions

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. Computational chemistry provides powerful tools for modeling these transition states and understanding the origins of stereoselectivity. researchgate.netnih.gov

In a stereoselective reaction involving (2S)-2-prop-2-enylpiperidine hydrochloride, the chiral center at C-2 will influence the facial selectivity of attack on the allyl double bond or on a functional group derived from it. For example, in an electrophilic addition to the alkene, the electrophile can approach from either the Re or Si face of the double bond. The transition state leading to one diastereomer will be lower in energy than the other due to differences in steric and/or electronic interactions.

Transition state models for reactions of similar chiral piperidines often invoke a chair-like transition state where the substituents adopt pseudo-equatorial or pseudo-axial positions to minimize steric clashes. nih.gov The conformation of the piperidine ring and the rotational preference of the allyl group in the ground state will have a significant impact on the geometry and energy of the accessible transition states. For example, a reaction proceeding from a more stable ground state conformer is likely to have a lower activation energy.

Table 3: Factors Influencing Transition State Stability in Stereoselective Reactions of Piperidines.
FactorDescription
A(1,3) StrainSteric interactions involving the allylic system that can favor one transition state geometry over another.
Chelation ControlCoordination of a metal catalyst to both the nitrogen and another functional group can lock the conformation and lead to high stereoselectivity.
Stereoelectronic EffectsThe alignment of orbitals in the transition state, such as the anti-periplanar arrangement required for E2 eliminations, can dictate the stereochemical outcome.
Non-covalent InteractionsHydrogen bonding or dipole-dipole interactions within the transition state can lower its energy and favor a specific reaction pathway.

Role of Hydrogen Bonding in Reactivity and Selectivity

Hydrogen bonding plays a pivotal role in influencing the reactivity and selectivity of chemical reactions involving piperidine derivatives like (2S)-2-prop-2-enylpiperidine hydrochloride. The protonated nitrogen atom in the hydrochloride salt can act as a hydrogen bond donor, while the chloride anion can act as a hydrogen bond acceptor. These interactions can stabilize transition states, influence conformational preferences of the molecule, and thereby dictate the outcome of a reaction.

In a broader context, studies on other molecular systems highlight the significance of hydrogen bonding. For instance, research on cupric superoxide (B77818) complexes has demonstrated that the presence of hydrogen-bonding moieties can drastically enhance the reactivity of the complex towards certain substrates. nih.gov This enhancement is correlated with the number and strength of the hydrogen-bonding groups. nih.gov Similarly, in cocrystals, hydrogen bonds are crucial in forming stable structures and can alter the chemical reactivity of the active pharmaceutical ingredient. nih.gov The existence and strength of these hydrogen bonds can be computationally investigated using methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov

For (2S)-2-prop-2-enylpiperidine hydrochloride, intramolecular hydrogen bonding between the N-H group and the prop-2-enyl side chain is conceivable, which could influence the orientation of the side chain and thus its accessibility for reactions. Intermolecular hydrogen bonding with solvents or reactants would also be a key factor in solution-phase reactions.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties of molecules like (2S)-2-prop-2-enylpiperidine hydrochloride at an atomic level. These methods allow for the study of molecular structure, energetics, and dynamics, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It can be employed to predict a variety of properties for (2S)-2-prop-2-enylpiperidine hydrochloride, including its optimized geometry, vibrational frequencies, and the energies of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. nih.gov

DFT calculations have been successfully applied to study related alkaloid molecules to predict their reactive sites. researchgate.net For instance, in a study of difluorinated pyrrolidines, DFT calculations at the B3LYP-D3BJ/6-311++G** level of theory were used to explore the relative energies of different conformers and the impact of stereoelectronic effects on their stability. beilstein-journals.orgbeilstein-journals.org Similar calculations could be performed for (2S)-2-prop-2-enylpiperidine hydrochloride to understand its conformational preferences and the electronic effects of the prop-2-enyl group on the piperidine ring.

A hypothetical table of DFT-calculated properties for (2S)-2-prop-2-enylpiperidine hydrochloride, based on typical outputs of such calculations, is presented below.

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment8.5 D

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like (2S)-2-prop-2-enylpiperidine hydrochloride, MD simulations can be used to explore its conformational space and identify the most stable conformers in different environments (e.g., in vacuum, in a solvent).

MD simulations have been used to investigate the conformational behavior of various biomolecules and synthetic compounds. mdpi.comnih.gov For example, in the study of catalytically active peptides, MD simulations helped in understanding the secondary structures and the conformational flexibility of the molecules in solution. nih.gov By simulating the trajectory of (2S)-2-prop-2-enylpiperidine hydrochloride, one could analyze the puckering of the piperidine ring and the rotational freedom of the prop-2-enyl side chain. This information is crucial for understanding how the molecule interacts with other molecules, such as receptors or enzymes.

Quantum chemical methods can be utilized to predict the outcomes and selectivity of chemical reactions. By calculating the energy profiles of different reaction pathways, it is possible to determine the most likely products. For (2S)-2-prop-2-enylpiperidine hydrochloride, this could involve predicting the stereochemical outcome of additions to the double bond of the prop-2-enyl group or reactions at the piperidine nitrogen.

Studies on other alkaloids have used quantum chemical calculations to predict protonation sites and to understand their reactivity. researchgate.net The calculated changes in free energy and enthalpy for protonation reactions can indicate the spontaneity and exothermic nature of these processes. researchgate.net For reactions involving (2S)-2-prop-2-enylpiperidine hydrochloride, similar calculations could be used to assess the feasibility of different reaction pathways and to rationalize observed selectivities.

Stereochemical Stability and Epimerization Studies

The stereocenter at the C2 position of the piperidine ring in (2S)-2-prop-2-enylpiperidine hydrochloride is a key feature of the molecule. Understanding the stability of this stereocenter and the conditions under which it might invert (epimerize) is of great importance.

Epimerization at the C2 position of piperidine rings can occur under certain conditions, typically involving the formation of an intermediate that is planar at the C2 carbon, such as an enamine or an iminium ion. For (2S)-2-prop-2-enylpiperidine hydrochloride, this would lead to the formation of its (R)-enantiomer.

Historical studies on the related alkaloid, (S)-(+)-coniine, have shown that it can be rendered almost optically inactive when heated with barium hydroxide (B78521) and alcohol at high temperatures (180–230 °C), indicating that racemization can occur under harsh basic conditions. wikipedia.org This suggests that the stereocenter in (2S)-2-prop-2-enylpiperidine is relatively stable under normal conditions but can be susceptible to inversion under forcing conditions. Theoretical studies, likely employing DFT calculations, could be used to model the transition states for different proposed epimerization pathways and to calculate the activation energies, thereby predicting the likelihood of inversion under various conditions.

A hypothetical data table summarizing the calculated activation energies for different epimerization pathways is shown below.

Proposed PathwayCalculated Activation Energy (kcal/mol)
Base-catalyzed enamine formation35
Acid-catalyzed iminium ion formation45
Thermal racemization> 50

Note: The values in this table are hypothetical and for illustrative purposes only.

Strategies for Maintaining Enantiopurity During Synthesis

The synthesis of (2S)-2-prop-2-enylpiperidine hydrochloride with a high degree of enantiomeric purity necessitates the use of stereoselective strategies that can effectively control the formation of the chiral center at the C2 position of the piperidine ring. Key approaches to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions, each offering a distinct methodology for establishing and preserving the desired (S)-configuration.

One of the most direct and efficient methods for the asymmetric synthesis of (2S)-2-allylpiperidine involves the use of chiral sulfinyl imines as auxiliaries. nih.govresearchgate.net This strategy provides excellent stereocontrol during the crucial C-C bond formation step. The synthesis begins with the condensation of a suitable precursor with a chiral tert-butanesulfinamide to form an N-tert-butylsulfinyl imine. The sulfinyl group plays a pivotal role in directing the stereochemical outcome of the subsequent nucleophilic addition. The allylation of this chiral N-tert-sulfinyl imine, for instance through an indium-mediated reaction, proceeds with high diastereoselectivity. researchgate.net The configuration of the sulfur atom in the auxiliary dictates the absolute stereochemistry of the newly formed chiral center. Following the stereoselective allylation, the chiral auxiliary can be readily cleaved under acidic conditions, which also facilitates the formation of the hydrochloride salt, yielding the target compound with high enantiopurity. This two-step sequence is advantageous due to its scalability and straightforward purification process, often requiring only a single chromatographic separation. nih.govresearchgate.net

Another effective strategy for obtaining enantiomerically enriched 2-allylpiperidine (B15248492) is through asymmetric dihydroxylation. acs.org This method introduces chirality by the dihydroxylation of a prochiral precursor, such as 5-hexenyl azide. The use of asymmetric dihydroxylation (AD) reagents, like those developed by Sharpless, allows for the enantioselective formation of a diol. Subsequent chemical transformations can then convert this chiral intermediate into the desired (2S)-2-prop-2-enylpiperidine. This approach has been successfully employed to prepare both enantiomers of 2-(2-propenyl)piperidine with enantiomeric excesses ranging from 76% to 88%. acs.org Further enantiomeric enhancement can be achieved through subsequent reactions or purification steps.

Enzymatic methods offer a highly selective and environmentally benign alternative for the synthesis of chiral piperidines. Chemo-enzymatic dearomatization of activated pyridines using ene-reductases (EREDs) and imine reductases (IREDs) has emerged as a powerful tool. nih.gov In this biocatalytic cascade, a substituted pyridine (B92270) is first dearomatized to a dihydropyridine, which is then asymmetrically reduced by an ERED to generate a chiral tetrahydropyridine (B1245486). A subsequent reduction by an IRED can lead to the final chiral piperidine. The enantioselectivity of the process is controlled by the choice of the enzyme. Modeling studies have shown that the active site of certain IREDs contains a hydrophobic pocket that can accommodate an allyl group, facilitating the stereoselective reduction of the corresponding iminium ion intermediate. nih.gov This dynamic kinetic resolution process allows for the theoretical conversion of the entire racemic intermediate into a single enantiomer of the product.

Asymmetric hydrogenation of pyridinium (B92312) salts represents a further catalytic approach to enantioenriched piperidines. nih.gov This method involves the reduction of a 2-allylpyridinium salt using a chiral transition metal catalyst, typically based on iridium or rhodium, in the presence of a chiral ligand. The facial selectivity of the hydrogenation is determined by the interaction between the substrate and the chiral catalyst, leading to the formation of one enantiomer in excess. While this method has been successfully applied to a range of 2-alkyl and 2-aryl piperidines, its application to substrates with an allyl group requires careful selection of the catalyst and reaction conditions to ensure high enantioselectivity and to avoid potential side reactions involving the double bond. Recrystallization of the resulting hydrochloride salt can often be used to further enhance the enantiomeric purity of the final product. nih.gov

Below is a table summarizing the key strategies for maintaining enantiopurity during the synthesis of (2S)-2-prop-2-enylpiperidine.

StrategyKey Reagent/CatalystPrinciple of EnantiocontrolTypical Enantiomeric Excess (ee)Reference(s)
Chiral Auxiliary Chiral N-tert-butylsulfinyl imineDiastereoselective allylation directed by the chiral sulfinyl group.High nih.govresearchgate.net
Asymmetric Dihydroxylation Sharpless AD reagentsEnantioselective dihydroxylation of a prochiral alkene precursor.76-88% acs.org
Enzymatic Resolution Ene-reductases (EREDs) and Imine Reductases (IREDs)Dynamic kinetic resolution through stereoselective enzymatic reduction of an iminium intermediate.High nih.gov
Asymmetric Hydrogenation Chiral Iridium or Rhodium catalystsEnantioselective reduction of a pyridinium salt mediated by a chiral metal complex.Varies with substrate and catalyst nih.gov

Q & A

Q. What are the established synthetic routes for (2S)-2-Prop-2-enylpiperidine Hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves chiral resolution of the piperidine core followed by alkylation with allyl halides. Key steps include:
  • Chiral Pool Synthesis : Starting from (S)-piperidine-2-carboxylic acid derivatives, followed by decarboxylation and allylation .
  • Asymmetric Catalysis : Using transition-metal catalysts (e.g., palladium) to introduce the allyl group enantioselectively .
  • Hydrochloride Salt Formation : Reaction with HCl in anhydrous ethanol to precipitate the hydrochloride salt .
    Critical Factors :
  • Temperature control during allylation (20–25°C) minimizes racemization.
  • Solvent polarity (e.g., THF vs. DCM) affects reaction kinetics and byproduct formation .
    Yield Optimization :
  • Purity >98% is achievable via recrystallization from ethanol/water (3:1 v/v) .

Q. How can researchers validate the enantiomeric purity of (2S)-2-Prop-2-enylpiperidine Hydrochloride?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid. Retention time differences ≥1.5 min confirm enantiopurity .
  • Optical Rotation : Compare observed [α]D²⁵ values with literature data (e.g., [α]D²⁵ = +12.5° in methanol) .
  • NMR Spectroscopy : ¹H-NMR analysis of the piperidine ring protons (δ 3.1–3.4 ppm) shows splitting patterns indicative of stereochemical integrity .

Advanced Research Questions

Q. What experimental strategies mitigate stability issues of (2S)-2-Prop-2-enylpiperidine Hydrochloride in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Stability challenges arise from hydrolysis of the allyl group and piperidine ring oxidation. Solutions include:
  • Sample Preservation : Store plasma/urine samples at -80°C (not -20°C) to reduce degradation by >50% over 6 months .
  • Antioxidant Additives : Use 0.1% ascorbic acid in sample buffers to inhibit oxidative degradation .
  • Derivatization : Acetylation of the secondary amine enhances stability during LC-MS analysis .
    Validation Metrics :
  • Recovery rates ≥85% in spiked plasma after 24 hours at 4°C .

Q. How does the stereochemistry of (2S)-2-Prop-2-enylpiperidine Hydrochloride influence its interaction with neuronal receptors?

  • Methodological Answer : The (2S) configuration confers selectivity for nicotinic acetylcholine receptors (nAChRs):
  • Binding Assays : Radiolabeled [³H]-epibatidine competition studies show IC₅₀ = 12 nM for α4β2 nAChR vs. IC₅₀ = 240 nM for the (2R)-enantiomer .
  • Molecular Dynamics Simulations : The (2S)-allyl group aligns with hydrophobic pockets in the receptor’s ligand-binding domain, enhancing affinity .
    Functional Impact :
  • EC₅₀ = 8 µM for calcium influx in HEK293 cells expressing α4β2 nAChR .

Key Considerations for Experimental Design

  • Contradictions in Data :

    • notes limited toxicological data, requiring researchers to conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) prior to in vivo studies .
    • highlights instability in urine, necessitating real-time stability testing for excretion studies .
  • Safety Protocols :

    • Use fume hoods (P261) and nitrile gloves (P262) during synthesis to avoid inhalation/skin contact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.